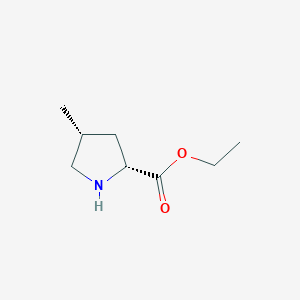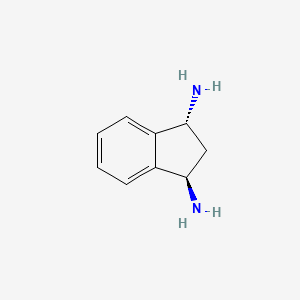
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) is a conjugated polymer known for its unique optical and electronic properties. This compound is widely used in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its structure allows for efficient charge transport and light emission, making it a valuable material in various technological applications .
Wissenschaftliche Forschungsanwendungen
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) has a wide range of scientific research applications, including:
Chemistry: Used as a conducting polymer in the development of sensors and other electronic devices.
Biology: Employed in the creation of bio-compatible materials for medical applications.
Medicine: Investigated for use in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of OLEDs, organic solar cells, and other optoelectronic devices.
Wirkmechanismus
Target of Action
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN, also known as MEH-PPV, is a type of conjugated polymer . Its primary targets are the electronic and optical properties of materials in which it is incorporated. It is used in applications such as organic light-emitting devices (OLEDs), solar energy conversion, thin-film transistors, and chemical sensors .
Mode of Action
MEH-PPV interacts with its targets by influencing the electronic and optical properties of the material. It has a band gap of 2.3 eV , which allows it to absorb and emit light in the visible spectrum. The polymer’s highest occupied molecular orbital (HOMO) is -5.3 eV, and its lowest unoccupied molecular orbital (LUMO) is -3 eV . These properties make MEH-PPV an effective semiconductor.
Biochemical Pathways
When MEH-PPV absorbs light, it can transfer energy within its structure, leading to the emission of light . This process is crucial in applications like OLEDs and solar cells.
Pharmacokinetics
Its solubility, molecular weight, and stability are important factors that influence its behavior in different environments .
Result of Action
The result of MEH-PPV’s action is the alteration of the optical and electronic properties of the material it is incorporated into. For example, in OLEDs, MEH-PPV can contribute to the device’s color, luminance, and efficiency . In solar cells, it can influence the device’s short-circuit current density, open-circuit voltage, fill factor, and power conversion efficiency .
Action Environment
The action of MEH-PPV can be influenced by environmental factors such as temperature and the presence of other materials. For instance, the photoluminescence spectrum of MEH-PPV is temperature independent in the range from T = 5 K to 180 K . Additionally, the introduction of other materials, like titanium dioxide, into the polymer matrix can influence the properties of the composite .
Biochemische Analyse
Biochemical Properties
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) plays a significant role in biochemical reactions due to its electron-withdrawing groups and low electron energy levels . It interacts with various enzymes, proteins, and other biomolecules, primarily through electron transfer processes. The polymer’s acceptor properties facilitate its interaction with electron-donating biomolecules, leading to the formation of co-assembled ultrathin films for photoelectric applications . These interactions are crucial for its function in devices like OLEDs and organic solar cells.
Cellular Effects
This compound) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The polymer’s interaction with cellular components can lead to changes in cell function, such as altered gene expression and metabolic flux
Molecular Mechanism
The molecular mechanism of this compound) involves its interaction with biomolecules at the molecular level. The polymer’s electron-withdrawing groups enable it to participate in electron transfer reactions, leading to enzyme inhibition or activation . Additionally, this compound) can bind to specific biomolecules, altering their function and leading to changes in gene expression . These molecular interactions are critical for the polymer’s function in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound) can change over time. The polymer’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that this compound) maintains its stability over extended periods, making it suitable for long-term applications in devices like OLEDs and organic solar cells
Dosage Effects in Animal Models
The effects of this compound) vary with different dosages in animal models. At low doses, the polymer may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, this compound) can cause toxic or adverse effects, including cellular damage and disrupted metabolic pathways . Understanding the dosage effects is crucial for determining the polymer’s safety and efficacy in biomedical applications.
Metabolic Pathways
This compound) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The polymer’s electron-withdrawing groups enable it to participate in redox reactions, influencing the overall metabolic activity of cells
Transport and Distribution
The transport and distribution of this compound) within cells and tissues are critical for its function. The polymer interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are crucial for the polymer’s effectiveness in applications like drug delivery and tissue engineering .
Subcellular Localization
This compound) exhibits specific subcellular localization, which affects its activity and function. The polymer’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound) is essential for optimizing its function in various applications, including biomedical devices and metabolic engineering .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) typically involves a precursor route. One common method is the chlorine precursor route, where the polymer is synthesized through a series of reactions involving chlorinated intermediates. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods: In industrial settings, the production of this polymer can be scaled up using techniques like miniemulsion polymerization. This method allows for the production of fluorescent microspheres of the polymer, which can be used in various applications. The process involves the dispersion of the monomer in a continuous phase, followed by polymerization under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced by exposure to oxygen or other oxidizing agents, leading to changes in the polymer’s electronic properties.
Reduction: The polymer can be reduced using reducing agents, which can alter its conductivity and other properties.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, organometallic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the polymer chain .
Vergleich Mit ähnlichen Verbindungen
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) can be compared with other similar conjugated polymers, such as:
Poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene): Known for its use in OLEDs and solar cells, similar to this compound).
Poly(3-hexylthiophene-2,5-diyl): Another conjugated polymer used in organic electronics, but with different structural and electronic properties.
Poly(9,9-di-n-octylfluorenyl-2,7-diyl): Used in light-emitting applications, but with a different backbone structure.
The uniqueness of this compound) lies in its specific combination of optical and electronic properties, which make it highly suitable for certain optoelectronic applications.
Eigenschaften
CAS-Nummer |
194292-84-7 |
|---|---|
Molekularformel |
(C36H46N2O4)n |
Molekulargewicht |
0 |
Synonyme |
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





